molecular formula C11H7ClFNO B13219635 2-Chloro-4-(3-fluoropyridin-2-yl)phenol

2-Chloro-4-(3-fluoropyridin-2-yl)phenol

Cat. No.: B13219635
M. Wt: 223.63 g/mol
InChI Key: QAOYGXVRQGYHSL-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoropyridin-2-yl)phenol is a chemical compound that belongs to the class of halogenated phenols and fluoropyridines It is characterized by the presence of a chlorine atom at the second position and a fluoropyridinyl group at the fourth position of the phenol ring

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

2-chloro-4-(3-fluoropyridin-2-yl)phenol

InChI

InChI=1S/C11H7ClFNO/c12-8-6-7(3-4-10(8)15)11-9(13)2-1-5-14-11/h1-6,15H

InChI Key

QAOYGXVRQGYHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol typically involves the introduction of the fluoropyridinyl group onto a chlorophenol precursor. One common method involves the nucleophilic aromatic substitution reaction, where a fluoropyridine derivative reacts with a chlorophenol under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-(3-fluoropyridin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the fluoropyridinyl group can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridin-4-yl)methanol: Similar in structure but with a hydroxymethyl group instead of a phenol group.

    2-Chloro-5-phenylpyridin-3-yl)methanol: Contains a phenyl group instead of a fluoropyridinyl group.

    2-Chloro-4-(difluoromethyl)-3-fluoropyridine: Contains an additional fluorine atom on the pyridine ring.

Uniqueness

2-Chloro-4-(3-fluoropyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and fluoropyridinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in other similar compounds .

Biological Activity

2-Chloro-4-(3-fluoropyridin-2-yl)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₈ClF₁N
  • Molecular Weight : 225.64 g/mol

This compound features a chlorinated phenolic moiety and a pyridine ring, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it inhibits bacterial growth by targeting specific enzymes essential for bacterial viability, such as phosphopantetheinyl transferases (PPTases) .
  • Enzyme Inhibition : The compound has been reported to inhibit tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated that derivatives of this compound can exhibit IC50 values lower than those of standard inhibitors like kojic acid, indicating enhanced potency .
  • Cytotoxicity : Preliminary studies suggest that while the compound is effective against bacterial pathogens, it does not exhibit rapid cytotoxic effects on human cells, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic and pyridine moieties significantly affect the biological activity of this compound:

Compound ModificationActivity Change
Addition of electron-withdrawing groupsDecreased potency
Removal of the pyridine nitrogenLoss of activity
Substitution at the para position with trifluoromethylIncreased potency for inhibiting 5-HT uptake by 6-fold compared to non-fluorinated analogs

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : A study reported that compounds containing a similar 3-chloro-4-fluorophenyl motif exhibited potent inhibition against AbTYR (a variant of tyrosinase), with IC50 values ranging from 1.38 μM to 4.49 μM depending on structural modifications .
  • Antibacterial Efficacy : In another investigation, derivatives were tested for their ability to inhibit bacterial growth in vitro, showing promising results against various strains, including MRSA .
  • C-H Functionalization Protocols : Research has also highlighted new protocols for C–H functionalization involving phenolic derivatives, which may be applicable for synthesizing more potent analogs of this compound .

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